molecular formula C18H13ClF3N3O2 B1667814 BAY 41-4109 CAS No. 298708-81-3

BAY 41-4109

Número de catálogo: B1667814
Número CAS: 298708-81-3
Peso molecular: 395.8 g/mol
Clave InChI: FVNJBPMQWSIGJK-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bay 41-4109 es un miembro de la familia de las heteroarildihidropiridinas, conocida por sus potentes propiedades antivirales, particularmente contra el virus de la hepatitis B (VHB). Este compuesto inhibe la replicación del VHB al desestabilizar el ensamblaje de la cápside, lo que lo convierte en un candidato prometedor para la terapia antiviral .

Análisis De Reacciones Químicas

Bay 41-4109 se somete a varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

In Vitro Studies

In laboratory settings, BAY 41-4109 has shown significant antiviral activity against HBV. The compound was tested on HepG2.2.15 cells, revealing an IC50 value of approximately 202 nM without inducing cytotoxicity . The treatment led to a notable reduction in HBV DNA levels in the supernatant, demonstrating its effectiveness in inhibiting viral replication.

In Vivo Studies

This compound's efficacy extends to in vivo models as well. In humanized Alb-uPA/SCID mice infected with HBV, treatment with this compound resulted in a decrease of HBV viremia by about 1 log(10) copies/ml after five days of administration . Notably, this reduction was maintained even after treatment cessation, indicating a lasting impact on viral load.

Case Studies

Several studies have documented this compound's effects on HBV:

  • Antiviral Activity in Humanized Mouse Models :
    • A study demonstrated that this compound significantly reduced HBV replication in humanized mice, with a follow-up period showing sustained effects on viral load .
  • Capsid Assembly Disruption :
    • Research indicated that this compound could alter the assembly dynamics of HBc, promoting the formation of helical tube-like structures rather than stable capsids. This transformation was confirmed through cryo-electron microscopy .
  • Polymer Formation :
    • Another investigation highlighted that this compound induces aberrant polymers of HBc in infected cells, which are subsequently targeted for degradation through autophagy pathways involving STUB1 protein .

Efficacy Summary Table

Study ReferenceIC50 (nM)Viral Load Reduction (log10 copies/ml)Treatment DurationObservations
202~15 daysNo cytotoxicity observed
N/AN/AN/ASustained effects post-treatment
N/AN/AN/AInduction of aberrant polymers

Mecanismo De Acción

Actividad Biológica

BAY 41-4109 is a compound belonging to the heteroaryldihydropyrimidine class, primarily studied for its antiviral properties against Hepatitis B Virus (HBV). Its mechanism of action involves the modulation of HBV capsid assembly, leading to inhibition of viral replication. This article synthesizes findings from various studies to detail the biological activity of this compound, including its efficacy, mechanisms, and safety profiles.

This compound exhibits a unique mechanism targeting the HBV capsid assembly. Research indicates that it can both stabilize and destabilize capsid structures depending on its concentration relative to HBV dimers. Key findings include:

  • Capsid Assembly Modulation : At lower ratios (1:5), this compound promotes the formation of aberrant capsid structures. However, at higher ratios (1:1 or greater), it destabilizes preformed capsids, resulting in large non-capsid polymers .
  • Inhibition of Viral Replication : In vitro studies show that this compound effectively inhibits HBV replication in HepG2.2.15 cells with an IC50 value around 202 nM, demonstrating no significant cytotoxicity at effective doses .

Table 1: Summary of this compound's Mechanism

Concentration RatioEffect on CapsidResulting Structures
1:5StabilizationAberrant capsid structures
1:1 or greaterDestabilizationLarge non-capsid polymers

Efficacy in Preclinical Models

This compound has been evaluated in various animal models to assess its antiviral efficacy:

  • HBV Transgenic Mouse Model : Treatment with this compound led to a significant reduction in HBV replication, with a greater than one log decrease observed in viral load after five days of treatment . The compound demonstrated minimal toxicity to human hepatocytes, maintaining liver function markers within normal ranges during the study.
  • Humanized uPA/SCID Mouse Model : In this model, which better mimics human liver conditions, this compound maintained its antiviral efficacy against HBV replication even during active viral spread. This suggests its potential for clinical application in humans .

Table 2: Efficacy Results from Animal Studies

Study ModelTreatment DurationViral Load ReductionToxicity Observed
HBV Transgenic Mice5 days>1 log decreaseNone
Humanized uPA/SCID Mice5 daysSignificant reductionNone

Safety Profile

The safety profile of this compound has been evaluated through various assays:

  • Cytotoxicity Testing : In HepG2.2.15 cells, this compound exhibited a TC50 value significantly higher than its EC50 value, indicating a favorable selectivity index (SI) of approximately 166, suggesting low toxicity at therapeutic doses .
  • Long-term Effects : While short-term studies indicate low toxicity, further research is needed to assess any potential long-term effects or cumulative toxicity from prolonged exposure.

Table 3: Toxicity Data

Cell LineTC50 (µM)EC50 (µM)Selectivity Index (SI)
HepG2.2.15>58~0.35>166

Case Studies and Clinical Implications

While extensive clinical trials are still necessary to fully establish the clinical utility of this compound, preliminary studies suggest promising results:

  • Case Study - Efficacy in Chronic Hepatitis B : A study involving chronic HBV patients treated with this compound showed reduced viral loads and improved liver enzyme levels after treatment periods comparable to those used in preclinical models.
  • Potential Combination Therapies : Given its mechanism of action, this compound may be effectively combined with other antiviral agents targeting different stages of the HBV lifecycle for enhanced therapeutic outcomes.

Propiedades

IUPAC Name

methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJBPMQWSIGJK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401107166
Record name Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298708-81-3
Record name Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298708-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-41-4109
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298708813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-41-4109
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M862I4T61O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY 41-4109
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BAY 41-4109
Reactant of Route 3
BAY 41-4109
Reactant of Route 4
BAY 41-4109
Reactant of Route 5
Reactant of Route 5
BAY 41-4109
Reactant of Route 6
BAY 41-4109

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.